Azanium;nickel;sulfate;hexahydrate
Description
Overview of Double Salts and Tutton's Salts Chemistry
Double salts are crystalline solids that contain two different cations or anions. wikipedia.orgodu.edu Unlike coordination complexes, double salts typically dissociate into their constituent ions when dissolved in a solvent. A prominent class of double salts is the Tutton's salts, which possess a general chemical formula of M₂M'(SO₄)₂(H₂O)₆. wikipedia.orgodu.edu In this formula, M represents a monovalent cation such as ammonium (B1175870) (NH₄⁺), potassium (K⁺), rubidium (Rb⁺), or cesium (Cs⁺), while M' is a divalent metal cation like nickel(II) (Ni²⁺), magnesium (Mg²⁺), iron(II) (Fe²⁺), or copper(II) (Cu²⁺). wikipedia.orgdbpedia.orgwikipedia.org
The structure of Tutton's salts is characterized by a monoclinic crystal system, typically belonging to the P2₁/a space group. wikipedia.orgwikipedia.org The divalent metal cation is octahedrally coordinated to six water molecules, forming the [M'(H₂O)₆]²⁺ complex. wikipedia.orgwikiwand.com These aquated metal complexes, along with the monovalent cations and sulfate (B86663) anions, are held together in the crystal lattice by a robust network of hydrogen bonds. wikipedia.orgiucr.org This specific arrangement confers considerable stability to the crystals. wikipedia.org
Historical Context and Evolution of Research on Azanium;nickel;sulfate;hexahydrate
The study of this compound is intrinsically linked to the pioneering work on Tutton's salts. These salts are named after the British crystallographer Alfred Edwin Howard Tutton, who, around the turn of the 20th century, conducted extensive and meticulous investigations into this family of compounds. odu.eduwikipedia.orgwikiwand.com Tutton's research was instrumental in establishing fundamental principles of crystallography and understanding the nature of isomorphous series, where different elements can be substituted within a crystal structure without significantly altering its geometry.
Historically, Tutton's salts were of great importance because they could be prepared with high purity, making them reliable standards for chemical analysis and spectroscopy. odu.eduwikiwand.com this compound, as a member of this family, has been a subject of study for its magnetic and spectroscopic properties, which are influenced by the nickel(II) ion within the crystal field of the surrounding water molecules. iucr.org Early research focused on its crystallographic parameters and has evolved to include more advanced studies on its thermal properties, optical characteristics, and potential for new applications. researchgate.netacs.org
Academic and Industrial Significance of this compound
The significance of this compound extends across both academic and industrial domains. In academia, it serves as a model compound for studying the properties of hydrated double salts, coordination chemistry, and the influence of crystal structure on physical properties. iucr.orgsapub.org Its well-defined structure makes it an excellent candidate for theoretical and computational studies, such as Density Functional Theory (DFT) calculations, to understand vibrational modes and electronic band structures. nih.govresearchgate.net
Industrially, this compound finds several applications:
Electroplating: It is a key component in nickel electroplating baths, where it serves as a source of nickel ions to provide uniform, corrosion-resistant, and hard coatings on metal surfaces. chemimpex.comontosight.aichemiis.com
Catalysis: The compound acts as a precursor in the synthesis of nickel-based catalysts, which are employed in various chemical reactions, including hydrogenation. chemimpex.comontosight.aichemiis.com
Laboratory Reagent: Due to its stability and solubility, it is used as a reliable source of nickel ions in analytical chemistry and for the synthesis of other nickel compounds. ontosight.aichemiis.com
Specialty Applications: Research has explored its use in the production of specialty glazes and pigments for ceramics and as a potential ultraviolet light filter. researchgate.netchemiis.com More recent studies have investigated its potential for thermochemical heat storage. acs.orgresearchgate.net
Research Gaps and Objectives of the Compendium
Despite a long history of research, there remain areas where further investigation into this compound is warranted. A significant research gap lies in the systematic exploration of doped and mixed-metal Tutton's salts. acs.orgnih.gov While some studies have initiated work on incorporating different ions into the crystal lattice, a comprehensive understanding of how these dopants affect the structural, thermal, and optical properties is still developing. acs.orgnih.gov For instance, understanding the precise impact of dopants on the dehydration process and thermal stability is crucial for its application in thermochemical energy storage. acs.orgresearchgate.net
Another area for future research is the in-depth investigation of the relationship between crystal growth conditions and the resulting physical properties. nih.govresearchgate.net The influence of impurities and seeding on the crystallization process and the quality of the final product requires more systematic study. nih.govresearchgate.net
The objective of a compendium on this compound would be to:
Consolidate the existing crystallographic, spectroscopic, and thermodynamic data into a single, accessible resource.
Provide a detailed overview of the established synthesis and characterization techniques.
Systematically document the effects of various cationic and anionic substitutions on the properties of the Tutton's salt structure.
Highlight the current and potential future applications, particularly in emerging fields like energy storage and advanced materials.
Clearly define the remaining research questions and suggest future research directions to stimulate further inquiry into this important class of compounds.
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | (NH₄)₂Ni(SO₄)₂·6H₂O | ontosight.ai |
| IUPAC Name | diazanium;nickel(2+);disulfate;hexahydrate | nih.gov |
| Molar Mass | ~394.99 g/mol | americanelements.comscbt.com |
| Appearance | Blue-green crystalline solid | ontosight.aiontosight.ai |
| Crystal System | Monoclinic | ontosight.ai |
| Space Group | P2₁/a or P2₁/c | wikipedia.orgiucr.orgresearchgate.net |
| Density | ~1.923 g/cm³ | ontosight.ai |
| Dehydration Temperature | Begins above 96.06 °C | researchgate.net |
Crystallographic Data for this compound
| Parameter | Value | Source(s) |
| a | ~9.181 Å - 6.2351 Å | iucr.orgresearchgate.net |
| b | ~12.459 Å - 12.451 Å | iucr.orgresearchgate.net |
| c | ~6.239 Å - 9.1798 Å | iucr.orgresearchgate.net |
| β | ~106.88° - 106° 57' | iucr.orgresearchgate.net |
| Z (Formula units per unit cell) | 2 | iucr.orgresearchgate.net |
Structure
2D Structure
Properties
Molecular Formula |
H16NNiO10S- |
|---|---|
Molecular Weight |
280.89 g/mol |
IUPAC Name |
azanium;nickel;sulfate;hexahydrate |
InChI |
InChI=1S/H3N.Ni.H2O4S.6H2O/c;;1-5(2,3)4;;;;;;/h1H3;;(H2,1,2,3,4);6*1H2/p-1 |
InChI Key |
HWCUOVSXIZNDFC-UHFFFAOYSA-M |
Canonical SMILES |
[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Ni] |
Origin of Product |
United States |
Synthetic Methodologies for Azanium;nickel;sulfate;hexahydrate Single Crystals and Powders
Solution Growth Techniques
Solution growth is the most prevalent method for synthesizing ammonium (B1175870) nickel sulfate (B86663) hexahydrate, owing to its ability to produce high-quality crystals. tandfonline.comscribd.comresearchgate.net This approach involves dissolving the constituent salts in a suitable solvent, typically water, and inducing crystallization through various control mechanisms.
Conventional Aqueous Crystallization Methods
The conventional method for preparing ammonium nickel sulfate hexahydrate involves the reaction of nickel sulfate hexahydrate (NiSO₄·6H₂O) and ammonium sulfate ((NH₄)₂SO₄) in an aqueous solution. tandfonline.comscribd.comyoutube.com Stoichiometric amounts of the two salts are dissolved in hot water, and the resulting solution is allowed to cool, leading to the precipitation of the double salt crystals. scribd.comyoutube.com
A typical laboratory procedure involves dissolving nickel sulfate hexahydrate and ammonium sulfate in a 1:1 molar ratio in distilled water. google.com The mixture is heated and stirred to ensure complete dissolution. youtube.com Subsequent cooling of the clear green solution to room temperature, followed by a period of rest, allows for the formation of well-defined green crystals. youtube.com The crystals can then be separated from the mother liquor by filtration. youtube.com
| Reactant | Molar Ratio | Solvent | Process |
| Nickel Sulfate Hexahydrate | 1 | Distilled Water | Heating and Dissolution |
| Ammonium Sulfate | 1 | Distilled Water | Cooling and Crystallization |
This interactive table summarizes the conventional aqueous crystallization method.
Controlled Slow Evaporation and Temperature Reduction Approaches
To obtain larger, higher-quality single crystals, controlled growth techniques such as slow evaporation and gradual temperature reduction are employed. tandfonline.comresearchgate.netresearchgate.net The slow evaporation method involves preparing a saturated solution at a constant temperature and allowing the solvent to evaporate slowly over an extended period. tandfonline.comresearchgate.net This gradual increase in supersaturation promotes the growth of large, well-formed crystals. researchgate.net For instance, optically transparent crystals can be harvested over a period of 10 to 11 days using this technique. researchgate.netresearchgate.net
The temperature reduction method, also known as the cooling solution method, relies on the principle that the solubility of ammonium nickel sulfate hexahydrate in water is temperature-dependent. google.comtandfonline.com A saturated solution is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and leading to crystallization. google.com A controlled cooling rate is crucial; for example, a rate of 2-3 mm/day with a temperature control precision of 0.05°C has been used to grow large single crystals. google.com The growth temperature can range from 65°C down to 30°C. google.com
| Technique | Principle | Key Parameters | Outcome |
| Slow Evaporation | Gradual increase in supersaturation | Constant temperature, slow solvent removal | Large, well-formed crystals |
| Temperature Reduction | Decreased solubility with lower temperature | Controlled cooling rate, precise temperature control | High-quality single crystals |
This interactive table compares controlled growth techniques for ammonium nickel sulfate hexahydrate.
Influence of Solution Parameters on Crystal Growth and Morphology
Several solution parameters significantly influence the growth and morphology of ammonium nickel sulfate hexahydrate crystals. The pH of the growth solution is a critical factor, with a pH of 4-5 being optimal for the growth of high-quality crystals. google.com The concentration of the reactants also plays a vital role. At high concentrations of ammonium ions, the formation of the double salt is favored, which can increase the crystal output yield and growth rate. researchgate.netnih.gov
The presence of impurities can also affect the crystallization process. For instance, the presence of ammonium ions as an "impurity" in a nickel sulfate solution can induce structural distortions in the crystal lattice. nih.gov The seed ratio, or the amount of seed crystals added to the solution, can also impact the crystal output yield. nih.gov Furthermore, the temperature of the crystallization process dictates the stable crystalline phase. For instance, nickel-rich sulfate double salts are typically achieved at temperatures between 30–45 °C. researchgate.net
Green Chemistry Approaches to Synthesis
In recent years, there has been a growing emphasis on developing environmentally friendly and sustainable methods for chemical synthesis. This has led to the exploration of green chemistry approaches for the production of ammonium nickel sulfate hexahydrate.
Utilization of Sustainable Precursors (e.g., Phytomining Byproducts for Nickel Recovery)
A promising green approach involves the use of nickel recovered from phytomining. nih.govresearchgate.netbiomassafeiten.nl Phytomining is a technology that uses hyperaccumulator plants to extract metals, such as nickel, from metal-rich soils or industrial wastes like galvanic sludges. nih.govresearchgate.netstevens.edu The harvested plant biomass, or "bio-ore," can then be processed to recover the nickel. researchgate.net
One documented process involves ashing the dried biomass of a nickel-hyperaccumulating plant. researchgate.net The nickel is then extracted from the ash via acid leaching. researchgate.net The resulting nickel-rich leachate can be purified and used to synthesize high-purity ammonium nickel sulfate hexahydrate. researchgate.net This method offers a sustainable alternative to traditional mining for obtaining the nickel precursor. biomassafeiten.nl
Waste Minimization and Process Efficiency in Production
Green chemistry principles also emphasize waste minimization and process efficiency. wastebits.com In the context of ammonium nickel sulfate hexahydrate synthesis, this can be achieved through various strategies. Optimizing reaction conditions, such as temperature and pH, can maximize the yield and reduce the amount of unreacted starting materials. google.comnih.gov
Advanced Methods for Enhancing Crystal Quality and Size
Beyond conventional slow evaporation, several advanced methods are employed to enhance the quality and size of azanium;nickel;sulfate;hexahydrate crystals, which is crucial for applications such as ultraviolet (UV) filters. tandfonline.com These techniques focus on precise control over growth conditions to produce large, high-quality single crystals with minimal defects. google.com
One notable technique is the Sankaranarayanan-Ramasamy (S-R) method . This novel approach has been used to grow large, unidirectional single crystals from an aqueous solution. In a specific application, a [1 1 0] oriented seed crystal was used to grow a single crystal of 17 mm in diameter and 95 mm in length. tandfonline.com This method is particularly valuable for producing crystals for optical applications. tandfonline.com
The controlled cooling of aqueous solutions is another widely used advanced method. This involves preparing a saturated solution at an elevated temperature (e.g., 65°C) and then gradually lowering the temperature to a final point (e.g., 30°C) at a highly controlled rate. google.com Precise temperature control, often to within ±0.05°C, is critical, as rapid cooling can lead to the formation of numerous small crystals or inclusion defects. The pH of the solution is also a key parameter, typically adjusted to a range of 4-5 to ensure optimal crystal morphology. researchgate.net Small, spontaneously formed crystals are often used as seeds to initiate growth in a controlled manner. google.com
Gel growth , or the simple gel technique, offers an alternative medium for crystal growth. In this method, a gel, such as one made from sodium metasilicate (B1246114) acidified with sulfuric acid, provides a matrix in which the reactants can slowly diffuse and form crystals. This technique has been successfully used to grow this compound crystals, which were subsequently characterized by methods like XRD and thermal analysis. scholarsresearchlibrary.com
Antisolvent crystallization is another advanced technique that can be used to control crystal size. By adding a miscible solvent in which the compound is less soluble (an antisolvent), such as ethanol (B145695) to an aqueous solution, supersaturation can be increased, leading to crystallization. For instance, introducing ethanol to a water solution at a 1:4 v/v ratio at 50°C can yield crystals in the 50–100 μm size range.
The use of seed crystals is a common strategy across various advanced methods to direct crystal growth and achieve larger, more uniform crystals. nih.gov The quality and orientation of the seed crystal significantly influence the final crystal product. tandfonline.com
Below is a summary of advanced methods for enhancing crystal quality and size.
| Method | Key Parameters | Typical Results | Reference |
|---|---|---|---|
| Sankaranarayanan-Ramasamy (S-R) Method | Unidirectional growth from an oriented seed crystal in a glass ampoule. | Large single crystals (e.g., 17 mm diameter, 95 mm length). | tandfonline.com |
| Controlled Aqueous Solution Cooling | Gradual temperature reduction (e.g., 65°C to 30°C), precise temperature control (±0.05°C), controlled pH (4-5), use of seed crystals. | High-quality single crystals for optical applications. | google.com |
| Gel Growth Technique | Growth within a gel matrix (e.g., sodium metasilicate); pH adjusted to ~4.36. | Successful growth of crystals suitable for characterization. | scholarsresearchlibrary.com |
| Antisolvent Crystallization | Addition of an antisolvent (e.g., ethanol) to increase supersaturation. | Controlled crystal size (e.g., 50–100 μm). |
Purity Assessment and Recrystallization Strategies for this compound
Ensuring the purity of this compound is essential for its applications, particularly when high-purity grades (e.g., 99.999% trace metals basis) are required. sigmaaldrich.com Purity assessment is typically conducted using a combination of analytical techniques.
Purity Assessment Techniques:
Elemental Analysis: This method determines the elemental composition (N, H, Ni, S, O) and compares it with the theoretical values calculated from the chemical formula, (NH₄)₂Ni(SO₄)₂·6H₂O.
Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to verify the water content by observing the dehydration steps and to assess the thermal stability of the compound. scholarsresearchlibrary.com The dehydration of this compound typically begins around 95-96°C. tandfonline.comgoogle.com
Spectroscopic Methods: UV-Vis spectroscopy can be used to analyze the characteristic absorption bands of the compound in solution.
X-ray Diffraction (XRD): XRD is used to confirm the crystal structure and phase purity of the synthesized material by comparing the diffraction pattern to known standards. researchgate.netscholarsresearchlibrary.com
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): This technique is employed to quantify the concentration of metallic impurities. researchgate.net
Recrystallization Strategies: Recrystallization is a primary strategy for purifying this compound. tandfonline.com The process generally involves dissolving the synthesized crystals in a suitable solvent, typically distilled or deionized water, and then allowing the compound to crystallize again under controlled conditions. researchgate.netyoutube.com This process effectively removes impurities that are more soluble in the mother liquor than the desired compound.
In one documented purification process derived from phytomining, crude crystals are dissolved and then subjected to a second crystallization run at 2°C for 4 hours. researchgate.net This repeated crystallization significantly improves purity, achieving levels of 99.1 ± 0.2%. researchgate.net Another purification technique, known as repulping , involves washing the crystals in their own saturated solution. This helps to remove impurities adsorbed on the crystal surface and those present in the entrained mother liquor. nih.gov
The table below lists common impurities found in commercial grades of this compound.
| Impurity | Maximum Allowed Concentration (AR Grade) | Reference |
|---|---|---|
| Chloride (Cl) | 0.001% | srlchem.com |
| Iron (Fe) | 0.001% | srlchem.com |
| Cobalt (Co) | 0.0005% | srlchem.com |
| Lead (Pb) | 0.001% | srlchem.com |
| Zinc (Zn) | 0.001% | srlchem.com |
| Cadmium (Cd) | 0.001% | srlchem.com |
| Calcium (Ca) | 0.002% | srlchem.com |
| Copper (Cu) | 0.002% | srlchem.com |
| Potassium (K) | 0.005% | srlchem.com |
| Sodium (Na) | 0.005% | srlchem.com |
A summary of recrystallization parameters is provided below.
| Strategy | Key Parameters | Objective | Reference |
|---|---|---|---|
| Repeated Crystallization | Dissolving crystals and re-crystallizing at a controlled temperature (e.g., 2°C for 4 hours). | To increase overall purity by separating from soluble impurities. Achieved 99.1 ± 0.2% purity. | researchgate.net |
| Repulping | Washing crystals with a saturated solution of the pure compound. | To remove surface-adsorbed impurities and residual mother liquor. | nih.gov |
Crystallographic and Structural Elucidation of Azanium;nickel;sulfate;hexahydrate
Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline solid. This method has been applied to azanium;nickel;sulfate (B86663);hexahydrate to establish its crystal system, the spatial arrangement of its constituent ions, and the intricate network of intermolecular forces that stabilize the structure.
SCXRD studies have unequivocally established that azanium;nickel;sulfate;hexahydrate crystallizes in the monoclinic system. researchgate.netlaboratorynotes.comiucr.orgnih.gov The space group is consistently identified as P2₁/a or its equivalent setting P2₁/c, which are standard for Tutton salts. researchgate.netiucr.orgnih.gov The unit cell parameters, which define the dimensions and shape of the basic repeating unit of the crystal, have been reported with slight variations across different studies, a common occurrence due to differing experimental conditions such as temperature. A compilation of reported unit cell parameters is presented below.
| Parameter | Source 1 iucr.org | Source 2 researchgate.net | Source 3 nih.gov |
|---|---|---|---|
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/a | P2₁/c | P2₁/a |
| a (Å) | 9.181 | 6.2351 | 9.186 |
| b (Å) | 12.459 | 12.451 | 12.468 |
| c (Å) | 6.239 | 9.1798 | 6.242 |
| β (°) | 106.95 | 106.88 | 106.93 |
| Volume (ų) | 684.0 | 681.9 | 684.0 |
| Z (Formula units per cell) | 2 | 2 | - |
The local environment of the nickel(II) ion is a critical feature of the crystal structure. SCXRD analysis reveals that the Ni²⁺ ion is octahedrally coordinated. laboratorynotes.com Specifically, the central nickel ion is surrounded by six water molecules, forming the complex cation [Ni(H₂O)₆]²⁺. wikipedia.org The oxygen atoms of the six water molecules act as ligands, each donating a pair of electrons to form dative covalent bonds with the Ni²⁺ ion. docbrown.info This hexaaquanickel(II) complex exhibits a near-perfect octahedral geometry. The sulfate and ammonium (B1175870) ions are not directly bonded to the nickel ion but are located in the crystal lattice, participating in an extensive hydrogen-bonding network. wikipedia.org
The stability of the this compound crystal lattice is heavily dependent on a complex, three-dimensional network of hydrogen bonds. laboratorynotes.comiucr.org These interactions involve the ammonium cations, the sulfate anions, and the coordinated water molecules of the [Ni(H₂O)₆]²⁺ complex. iucr.orgwikipedia.org Structural studies suggest that the hydrogen atoms of both the ammonium ions and the water molecules act as hydrogen bond donors, while the oxygen atoms of the sulfate anions serve as the primary acceptors. iucr.org It has been proposed that every hydrogen atom from the ammonium groups participates in a hydrogen bond to a sulfate oxygen atom. iucr.org This extensive network of ionic and hydrogen-bonding interactions links all the constituent ions together, creating a stable and well-ordered crystalline structure. laboratorynotes.com
Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Verification
Powder X-ray diffraction is a powerful and routine technique for the identification of crystalline phases and the assessment of sample purity. For this compound, PXRD serves to confirm that the synthesized material corresponds to the correct crystalline phase by comparing its experimental diffraction pattern to a standard pattern from a database, such as the Powder Diffraction File (PDF). The specific pattern for this compound is cataloged as PDF #31–0062. nih.gov
Furthermore, PXRD is instrumental in verifying the purity of the material. researchgate.net The presence of impurity phases would result in additional peaks in the diffraction pattern. Researchers have used this method to monitor the purification of synthesized this compound, demonstrating the removal of impurities after recrystallization and confirming the high purity (e.g., 99.9%) of the final product. researchgate.net
Neutron Diffraction Studies
While X-ray diffraction is highly effective for locating heavier atoms like nickel and sulfur, it is less sensitive to lighter atoms, particularly hydrogen. Neutron diffraction offers a significant advantage in this regard, as neutrons are scattered effectively by atomic nuclei, allowing for the precise and reliable localization of hydrogen atoms.
A neutron diffraction study on this compound would provide the most accurate description of its hydrogen bonding network. By precisely determining the positions of all hydrogen atoms in the ammonium ions and the water molecules, this technique can yield definitive information on bond lengths, bond angles, and the specific geometry of the hydrogen bonds. While specific neutron diffraction studies for this compound were not identified in the surveyed literature, the technique has been successfully applied to related compounds, such as tetragonal nickel sulfate hexahydrate, to locate hydrogen positions. iaea.org Such an analysis for the title compound would allow for an unambiguous characterization of the N-H···O and O-H···O interactions, fully elucidating the roles of the ammonium ions and water molecules in maintaining the structural integrity of the crystal.
Theoretical and Computational Studies on Azanium;nickel;sulfate;hexahydrate
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been effectively applied to azanium;nickel;sulfate (B86663);hexahydrate to understand its stability, electronic properties, and chemical bonding.
Periodic ab-initio calculations based on DFT have been employed to determine the stability and electronic properties of this compound. Studies show that (NH₄)₂Ni(SO₄)₂·6H₂O has a higher cohesive energy compared to its copper-containing analogue, (NH₄)₂Cu(SO₄)₂·6H₂O, which is attributed to the smaller covalent radius of nickel compared to copper. This higher cohesive energy suggests greater structural stability.
DFT calculations are also crucial for understanding the electronic band structure. The first theoretical studies of the band structure for azanium;nickel;sulfate;hexahydrate have been performed using DFT, providing insights into its conductivity and optical properties. These calculations help explain why the compound is used as an ultraviolet light filter. The bonding within the crystal is complex, involving interactions within the [Ni(H₂O)₆]²⁺ octahedral complexes, the tetrahedral NH₄⁺ and SO₄²⁻ ions, and the extensive network of hydrogen bonds connecting them. DFT allows for a detailed analysis of the charge density and the nature of these bonds. For instance, analysis of the charge density and its Laplacian at the metal-ligand bond critical points reveals that the interactions are predominantly of a closed-shell (ionic) nature.
Table 1: Selected DFT-Calculated Properties for this compound
| Property | Finding/Observation | Significance |
|---|---|---|
| Cohesive Energy | Higher than the analogous copper Tutton's salt. | Indicates greater structural stability. |
| Band Structure | Theoretically calculated to understand electronic transitions. | Explains optical properties, such as UV filtering capabilities. |
| Bonding Nature | Predominantly closed-shell (ionic) interactions for metal-ligand bonds. | Characterizes the fundamental chemical bonds within the crystal lattice. |
Ab Initio Methods for Molecular Geometry Optimization and Spectroscopic Property Prediction
Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are invaluable for accurately predicting the molecular geometry and spectroscopic properties of this compound. These methods are often used to study the constituent ionic fragments of the crystal, such as [Ni(H₂O)₆]²⁺, NH₄⁺, and SO₄²⁻.
Geometry optimization calculations using ab initio methods can predict bond lengths and angles with reasonable accuracy compared to experimental crystallographic data. For the [Ni(H₂O)₆]²⁺ complex, the mean calculated Ni-O bond length is typically found to be slightly longer than the mean of crystallographically observed values, but still within experimental uncertainty. Similarly, valence bond angles are generally reproduced to within a single degree. These calculations confirm the octahedral coordination of the nickel ion and the tetrahedral geometry of the ammonium (B1175870) and sulfate ions.
A significant application of these methods is the prediction of vibrational spectra. The internal Raman and Fourier-transform infrared (FTIR) modes of the ionic fragments can be calculated and compared with experimental spectroscopic measurements. This comparison helps in the assignment of observed spectral bands to specific molecular vibrations. For example, calculated vibrational frequencies for the stretching and bending modes of the N-H bonds in the ammonium ion and the S-O bonds in the sulfate ion show good agreement with experimental Raman and FTIR spectra, validating both the theoretical models and the experimental interpretations.
Table 2: Comparison of Theoretical and Experimental Spectroscopic Data
| Ionic Fragment | Vibrational Mode | Computational Method | Typical Outcome |
|---|---|---|---|
| [Ni(H₂O)₆]²⁺ | Ni-O stretching | Ab initio / DFT | Calculation of Raman and FTIR active modes. |
| NH₄⁺ | N-H stretching/bending | Ab initio / DFT | Good agreement with experimental spectra in the 1400-3200 cm⁻¹ range. |
| SO₄²⁻ | S-O stretching/bending | Ab initio / DFT | Aids in assigning peaks in the experimental vibrational spectra. |
Molecular Dynamics (MD) Simulations of Crystal Lattice Vibrations and Dynamics
While specific Molecular Dynamics (MD) simulation studies focused exclusively on this compound are not widely reported in the literature, the methodology is well-suited for investigating the dynamic properties of such crystalline materials. MD simulations model the time evolution of a system of interacting atoms by integrating their equations of motion, providing a powerful lens to view atomic-scale processes.
For a crystalline solid like this compound, MD simulations can be used to study crystal lattice vibrations (phonons), thermal expansion, and the dynamics of molecular reorientations. The simulation would involve constructing a periodic simulation cell based on the known crystal structure, defining an appropriate force field to describe the interatomic interactions, and then simulating the system's behavior at different temperatures and pressures.
Key applications would include:
Lattice Dynamics: By analyzing the atomic trajectories from an MD simulation, the vibrational density of states and phonon dispersion curves can be calculated. This provides insight into how heat is conducted through the crystal and can identify soft phonon modes that may precede structural phase transitions. ias.ac.in
Phase Transitions: MD simulations are capable of modeling temperature- or pressure-induced phase transitions. ias.ac.in For this compound, this could be used to study its dehydration process and thermal stability.
Ionic Diffusion: At higher temperatures, MD can be used to investigate the potential for diffusion of the ammonium ions or water molecules within the lattice, which is important for understanding the material's stability and ionic conductivity.
The primary challenge in performing such simulations is the development of an accurate force field that can correctly model all the interactions within this complex ionic hydrate. ias.ac.in
Force Field Development and Parameterization for this compound Systems
A force field is a collection of equations and associated parameters designed to approximate the potential energy of a system of atoms. For MD simulations of this compound, a specific and accurate force field is essential. The development of such a force field is a multi-step process that involves defining the functional forms for various interactions and fitting the parameters to high-quality reference data, typically from quantum mechanical calculations or experiments.
The total potential energy in a classical force field is typically a sum of bonded and non-bonded terms:
Non-bonded interactions: These are described by a combination of the Lennard-Jones potential (for van der Waals interactions) and a Coulombic term (for electrostatic interactions). Atomic partial charges for the NH₄⁺, Ni²⁺, SO₄²⁻, and H₂O components would be derived from quantum mechanical calculations.
Bonded interactions: These include terms for bond stretching, angle bending, and dihedral torsions within the polyatomic ammonium and sulfate ions, as well as the water molecules.
The parameterization process involves adjusting these parameters to reproduce known properties. For instance, parameters for the ammonium and sulfate ions can be optimized to match experimental data on the densities and structures of various aqueous electrolyte solutions. umd.edu The parameters for the [Ni(H₂O)₆]²⁺ complex would require quantum mechanical calculations to determine the equilibrium Ni-O bond lengths, O-Ni-O angles, and the associated force constants. The final force field must be validated by testing its ability to reproduce bulk properties of the crystal, such as the lattice parameters and density.
Quantum Chemical Topology Analysis (e.g., QTAIM) for Intermolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and intermolecular interactions. nih.gov While specific QTAIM studies on this compound are not prominent, the method is ideally suited for analyzing the complex network of non-covalent interactions that stabilize its crystal structure.
In the crystal lattice of this compound, the [Ni(H₂O)₆]²⁺ octahedra, SO₄²⁻ tetrahedra, and NH₄⁺ tetrahedra are linked by an extensive network of hydrogen bonds. These interactions occur between the hydrogen atoms of the water molecules and the oxygen atoms of the sulfate ions, as well as between the hydrogen atoms of the ammonium ions and the sulfate oxygens.
A QTAIM analysis would involve:
Calculating the electron density of the crystal, typically using DFT.
Locating the critical points in the electron density. A bond critical point (BCP) between two atoms is indicative of an interaction linking them.
Analyzing the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs.
For the hydrogen bonds and other non-covalent interactions in the crystal, the values of ρ and ∇²ρ at the BCP provide quantitative information about their strength and nature. Generally, for closed-shell interactions like hydrogen bonds and ionic interactions, the electron density ρ at the BCP is relatively low, and the Laplacian ∇²ρ is positive. This analysis can precisely characterize the strength of individual hydrogen bonds and other weak intermolecular contacts, providing a detailed and quantitative picture of the forces holding the crystal together. nih.govrsc.org
Table 3: Application of QTAIM to Intermolecular Interactions in this compound
| Type of Interaction | Atoms Involved | Information from QTAIM |
|---|---|---|
| Hydrogen Bonding | O-H (water) ··· O (sulfate) | Quantification of bond strength and degree of covalency from ρ and ∇²ρ at the BCP. |
| Hydrogen Bonding | N-H (ammonium) ··· O (sulfate) | Comparison of the relative strengths of different hydrogen bonds within the crystal lattice. |
| Ionic Interaction | Ni²⁺ ··· O (water) | Characterization of the metal-ligand bond as a predominantly closed-shell interaction. |
| Van der Waals Contacts | H···H contacts | Identification and characterization of weak, stabilizing dispersion interactions. rsc.org |
Advanced Functional Applications of Azanium;nickel;sulfate;hexahydrate in Materials Science
Role in Electroplating Processes and Surface Finishing Technologies
Ammonium (B1175870) nickel(II) sulfate (B86663) hexahydrate is a cornerstone chemical in the electroplating industry, where it is used to deposit thin, uniform layers of nickel onto metal substrates. wikipedia.org The first practical and commercially successful electroplating recipes, developed in the 19th century, were based on aqueous solutions of nickel and ammonium sulfates. wikipedia.org The compound serves as a primary source of nickel ions (Ni²⁺) in the electrolyte bath. researchgate.netsigmaaldrich.com During the electroplating process, these ions migrate through the solution and are reduced at the cathode (the object being plated), forming a coherent and adherent metallic nickel coating. wikipedia.orgsigmaaldrich.com
The resulting nickel layer provides significant functional benefits to the substrate material, including enhanced corrosion resistance, improved wear resistance, and a desirable aesthetic finish. nih.govresearchgate.net The presence of ammonium ions in the electrolyte bath can influence the microstructure and properties of the deposited nickel. researchgate.net For instance, the addition of ammonium ions to a sulfamate nickel bath has been shown to refine the grain structure and alter the crystallographic texture of the deposit, which in turn affects mechanical properties like internal stress and hardness. researchgate.net Due to its stability and solubility, the compound is integral to various nickel plating formulations, including Watts baths and other specialized electrolyte systems designed for specific engineering applications. wikipedia.org
Table 1: Influence of Electrolyte Composition on Electrodeposited Nickel
| Property | Observation | Relevant Factors |
| Coating Quality | Provides a uniform, smooth, and adherent nickel coating. nih.gov | Stable source of Ni²⁺ ions; controlled pH and conductivity. |
| Corrosion Resistance | Significantly enhances the substrate's resistance to corrosion. researchgate.netresearchgate.net | Formation of a dense, non-porous nickel layer. |
| Mechanical Properties | Ammonium ions can increase internal stress and hardness. researchgate.net | Grain refinement and changes in crystal growth orientation. researchgate.net |
| Appearance | Can be used in baths to produce both dull and bright nickel finishes. | Additives and bath composition (e.g., brighteners). |
Precursor for Advanced Battery Materials (e.g., Cathode Synthesis)
In the field of energy storage, ammonium nickel(II) sulfate hexahydrate is utilized in the production of nickel-based batteries. researchgate.net Specifically, high-purity nickel sulfate is a critical precursor for synthesizing the nickel-rich cathode materials essential for modern lithium-ion batteries. electrochem.org These cathodes, often composed of nickel-manganese-cobalt (NMC) or nickel-cobalt-aluminum (NCA) oxides, are pivotal for achieving high energy density and long cycle life in batteries for electric vehicles and portable electronics.
The synthesis process typically involves the co-precipitation of metal hydroxides or carbonates from a solution containing the required metal sulfates, including nickel sulfate derived from precursors like ammonium nickel(II) sulfate hexahydrate. electrochem.org The purity of the nickel sulfate is paramount, as impurities such as magnesium can be incorporated into the crystal structure of the cathode material through isomorphous substitution, negatively impacting its electrochemical performance. electrochem.org Therefore, research has focused on developing efficient purification processes for nickel sulfate to meet the stringent requirements of the battery industry, ensuring the production of high-performance and reliable energy storage solutions. researchgate.netelectrochem.org
Catalytic Applications in Chemical Synthesis and Hydrometallurgy
The compound demonstrates significant utility as both a catalyst in chemical synthesis and a key reagent in hydrometallurgical processes for metal recovery.
In chemical synthesis, it serves as a source for producing nickel-based catalysts. These catalysts are crucial in a variety of organic reactions, particularly hydrogenation processes, where they facilitate the addition of hydrogen across double or triple bonds. researchgate.net The catalytic activity of nickel makes it a vital component in the synthesis of fine chemicals and pharmaceuticals, helping to accelerate reaction rates, improve yields, and enhance selectivity. researchgate.net
In the realm of hydrometallurgy, the related compound ammonium sulfate is employed in innovative pyro-hydrometallurgical combination processes, such as roasting-leaching, to extract valuable metals from low-grade or complex ores. rsc.orgrsc.org In this method, a nickel-containing ore or concentrate is mixed with ammonium sulfate and roasted at elevated temperatures (e.g., 400 °C). rsc.org During roasting, the ammonium sulfate decomposes and reacts with the metal oxides or sulfides in the ore to convert them into water-soluble metal sulfates. A subsequent water leaching step dissolves these metal sulfates, effectively separating nickel, copper, and cobalt from the gangue material. rsc.orgrsc.org This sulfation roasting-leaching technique is considered a promising and more environmentally friendly alternative to traditional smelting, as it operates at lower temperatures and allows for the potential recycling of reagents. rsc.org
Table 2: Optimal Conditions for Ammonium Sulfate Roasting of Nickel Ores
| Parameter | Optimal Value/Condition | Outcome | Source |
| Roasting Temperature | 400 °C | Achieves high metal recovery at lower energy cost. | rsc.org |
| Concentrate to (NH₄)₂SO₄ Ratio | 1:7 (by mass) | Maximizes the recovery of nickel into the solution. | rsc.org |
| Grinding Size | -40 to -50 μm | Finer grinding increases the surface area for reaction, improving recovery rates. | rsc.org |
| Metal Recovery (Nickel) | Up to 95.3% | Efficient extraction of nickel into the pregnant leach solution. | rsc.org |
| Metal Recovery (Copper) | Up to 92.1% | Efficient extraction of copper into the pregnant leach solution. | rsc.org |
Utilization in Optical Materials and UV Filters for Sensor and Device Applications
Single crystals of ammonium nickel(II) sulfate hexahydrate (ANSH) have been identified as superior materials for use in ultraviolet (UV) optical filters, particularly for sensor and device applications operating in the "solar-blind" region of the spectrum. These filters are designed to transmit UV light at specific wavelengths while strongly absorbing others, which is critical for detecting artificial UV sources (like missile plumes) against the natural background radiation from the sun.
ANSH crystals exhibit excellent optical transmission at wavelengths below 300 nm and strong absorption above 350 nm. A key advantage of ANSH over the more common nickel sulfate hexahydrate (NSH) is its enhanced thermal stability. Thermogravimetric analysis shows that the dehydration temperature for ANSH is above 96°C, making it suitable for applications in environments with elevated temperatures where NSH crystals would degrade. Research has demonstrated that single crystals of ANSH can be grown to significant sizes using aqueous solution cooling methods, allowing for the fabrication of practical optical components.
Table 3: Comparative Properties of ANSH and NSH for UV Filter Applications
| Property | Azanium;nickel;sulfate;hexahydrate (ANSH) | Nickel Sulfate Hexahydrate (NSH) | Advantage of ANSH |
| Dehydration Temperature | > 96.06 °C | Lower than ANSH | Higher thermal stability for high-temperature applications. |
| UV Transmission Peak | ~250 nm (high efficiency, narrow band) | Transparent at < 300 nm | Efficient transmission in the desired UV range. |
| UV Absorption | Strong absorption > 350 nm | Strong absorption > 350 nm | Effective filtering of unwanted UV wavelengths. |
| Crystal System | Monoclinic | Tetragonal (α-NSH) researchgate.net | N/A |
| Stability | Stable up to 125 °C in an enclosed system. | Less thermally stable. | Suitable for demanding operational conditions. |
Applications in Analytical Chemistry as a Reagent for Metal Ion Detection
Ammonium nickel(II) sulfate hexahydrate is a standard analytical reagent used in laboratories for various chemical analyses. researchgate.net Its high purity and stable composition make it an excellent reference material for the qualitative and quantitative determination of nickel and other metal ions. researchgate.netresearchgate.net
One of its primary uses is in complexometric titrations for determining the concentration of nickel in a sample. In this method, a solution of the sample is treated with a complexing agent, typically ethylenediaminetetraacetic acid (EDTA), in the presence of an indicator like murexide. The sharp color change at the endpoint allows for a precise calculation of the nickel content. The compound is also employed in spectrophotometry, where its solutions' characteristic light absorption properties can be used to establish calibration curves for quantifying other substances. researchgate.net Its reliability and consistency are valued in quality control and environmental monitoring applications where accurate measurement of metal ion concentrations is required. researchgate.net
Development of Hybrid Materials and Composites Incorporating this compound
The development of advanced materials often involves creating hybrid or composite structures to achieve synergistic properties. While ammonium nickel(II) sulfate hexahydrate is not typically incorporated directly as a structural component in bulk composites, it plays a vital role in the synthesis of such materials. Its primary contribution is as a key electrolyte component for the electrodeposition of nickel-matrix composites. In this process, inert particles (e.g., ceramics, polymers, or other metals) are suspended in a nickel plating bath containing the compound, and the nickel metal is co-deposited around these particles to form a composite coating with tailored mechanical, thermal, or tribological properties.
Furthermore, the fundamental crystal structure of ammonium nickel(II) sulfate hexahydrate, which belongs to the family of Tutton's salts, lends itself to the creation of hybrid crystalline materials. researchgate.net Researchers have synthesized mixed-metal crystals, such as ammonium nickel-copper sulfate hexahydrate ((NH₄)₂NiₓCu₁₋ₓ(SO₄)₂·6H₂O), by growing crystals from aqueous solutions containing stoichiometric amounts of the different metal sulfates. researchgate.netresearchgate.net These hybrid crystals exhibit unique optical and physical properties that can be tuned by varying the ratio of the incorporated metals, opening avenues for new materials with customized functionalities for applications in optics and electronics. researchgate.net
Environmental and Sustainability Considerations in the Context of Azanium;nickel;sulfate;hexahydrate
Sustainable Sourcing of Nickel through Phytomining Processes
Phytomining, also known as agromining, presents a sustainable alternative to conventional mining for sourcing nickel. uq.edu.auresearchgate.net This process utilizes hyperaccumulator plants, which have the natural ability to absorb and store high concentrations of metals, including nickel, from the soil into their biomass. uq.edu.auioplus.nlufl.edustevens.edu
The Process: Hyperaccumulator plants are cultivated on metal-rich soils, which are often marginal or unsuitable for traditional agriculture. ufl.edu Once mature, the plants are harvested, and the nickel-rich biomass, or "bio-ore," is processed to recover the metal. uq.edu.auufl.edu The typical process involves harvesting the plant's shoots, burning them to produce ash, and then separating the nickel from the ash. uq.edu.au The resulting bio-ore can contain a high concentration of nickel, sometimes between 20-30%, with fewer impurities than conventional ores. uq.edu.au
Research and Development: Significant research is focused on enhancing the efficiency of phytomining. Scientists are studying the DNA of hyperaccumulator plants, such as those in the mustard family, to identify genes responsible for nickel uptake and storage. ioplus.nl This genetic information supports the development of plant varieties with improved nickel accumulation and greater biomass, leading to higher yields. ioplus.nl For instance, researchers have genetically modified Camelina sativa, an oilseed crop, to efficiently absorb nickel. environmentenergyleader.com Other strategies include delaying the flowering of plants to redirect energy toward tissue growth, thereby increasing nickel content. ioplus.nl Additionally, natural compounds like citric acid and specific bacteria are being used to make nickel more soluble in the soil, facilitating easier absorption by the plants. stevens.edu
Environmental Benefits: Phytomining offers a cleaner, more sustainable alternative to traditional open-pit mining, which can cause deforestation, soil erosion, and water pollution. stevens.edu The process significantly reduces the carbon dioxide emissions associated with converting bio-ore into nickel metal. researchgate.net It also provides a method for rehabilitating contaminated land and recovering valuable metals from mine waste. uq.edu.auufl.edustevens.edu
| Feature | Phytomining | Traditional Mining |
| Source | Hyperaccumulator Plants | Ore Deposits |
| Environmental Impact | Lower (reduces soil/water pollution, lower CO2 emissions) | Higher (deforestation, soil erosion, water contamination) |
| Land Use | Can use marginal or contaminated land | Requires extensive land excavation |
| Energy Consumption | Lower | Higher |
| Byproducts | Bio-ore with high metal purity | Large quantities of waste rock and tailings |
Process Optimization for Reduced Environmental Footprint (Water, Energy, Chemicals)
Optimizing the production process of azanium;nickel;sulfate (B86663);hexahydrate, particularly when derived from phytomining, is crucial for minimizing its environmental footprint. Research has focused on improving process efficiency to conserve resources like water, energy, and chemicals. researchgate.netresearchgate.net
A patented hydrometallurgical process for producing azanium;nickel;sulfate;hexahydrate from the hyperaccumulator plant Alyssum murale has been a focal point for such optimization. researchgate.netresearchgate.net The refined process involves several key steps designed for sustainability:
Ash Preparation: The harvested biomass is first dried and ashed. This step creates a "bio-ore" with a high nickel concentration (15-20%) and allows for energy recovery from the burning process. researchgate.net
Potassium Removal: The ash is washed with pure water in a cross-current system to remove potassium. researchgate.netresearchgate.net
Nickel Extraction: Nickel is extracted from the washed ash using acid leaching. researchgate.netresearchgate.net
Purification and Crystallization: The resulting leachate is neutralized, and impurities like magnesium are precipitated and removed. The volume is then reduced through evaporation, and the final compound is crystallized at low temperatures. A second crystallization step further enhances purity, achieving a final product with 99.1 ± 0.2% purity. researchgate.netresearchgate.net
This optimized flow sheet demonstrates a commitment to green chemistry principles by reducing waste and maximizing the efficiency of resource use.
| Optimization Strategy | Description | Environmental Benefit |
| Cross-Current Washing | An efficient method for washing the plant ash to remove soluble impurities like potassium. | Reduces water consumption compared to single-pass washing. |
| Energy Recovery from Ashing | Capturing and utilizing the energy produced from burning the plant biomass. | Reduces the need for external energy sources, lowering the carbon footprint. |
| Leachate Neutralization | Using agents like Ca(OH)2 to adjust the pH of the acidic nickel solution. | Minimizes the use of harsh chemicals and produces more stable waste products. |
| Impurity Precipitation | Selective removal of contaminants like magnesium by adding specific reagents (e.g., NaF). | Increases the purity of the final product, reducing the need for energy-intensive refining. |
| Double Crystallization | A two-step process of dissolving and recrystallizing the salt to achieve high purity. | Ensures a high-quality product while minimizing chemical waste streams. |
Lifecycle Assessment Methodologies for this compound Production
A Lifecycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. vda.denickelinstitute.org For nickel sulfate hexahydrate, LCA studies are critical for identifying environmental hotspots and guiding the industry toward more sustainable practices. nickelinstitute.org These assessments are compliant with ISO 14040 standards and involve creating a Life Cycle Inventory (LCI) that catalogues all inputs and outputs of the production stages. nickelinstitute.org
Studies have analyzed various production pathways, including both hydrometallurgical and pyrometallurgical routes, to compare their environmental footprints. utexas.edu A key finding from an LCA conducted by the Nickel Institute is that for nickel sulfate hexahydrate, approximately 55% of the impact on Global Warming Potential (GWP) comes from direct onsite activities and electricity supply. nickelinstitute.org
The production of nickel sulfate from Indonesian laterite ores using High-Pressure Acid Leaching (HPAL) and refining in China has been shown to have a GWP about twice the global average. nih.gov The analysis identified the feed preparation/HPAL and purification stages as the largest contributors to environmental impacts. nih.gov
| Production Pathway | Key Process | Global Warming Potential (kg CO2-eq per kg of Ni in NSH) | Key Findings |
| Indonesian Laterite (HPAL) -> Chinese Refining | High-Pressure Acid Leaching of laterite ores. | 36.8 (Mass Allocation) / 33.8 (Economic Allocation) nih.gov | GWP is approximately double the global average. Feed preparation/HPAL and purification are major impact contributors. nih.gov |
| Canadian Sulfide Ore | Processing of sulfide ores with co-products (e.g., copper, cobalt). | Impact increases to 8.2 (mass-based) or 8.9 (economic-based) depending on allocation method. vda.de | Allocation method for co-products significantly influences the calculated carbon footprint. vda.de |
Sensitivity analyses in these studies highlight opportunities for improvement. For example, integrating the production process fully in Indonesia or utilizing a greener electricity mix could reduce key environmental impacts by up to 13%. nih.gov Similarly, efforts by Indonesian producers to integrate renewable energy or use alternative reductants could significantly lower the carbon footprint of their nickel sulfate products. vda.de
Recycling and Recovery Strategies for Nickel-Containing Materials from Industrial Byproducts
Recycling is a cornerstone of sustainability in the nickel industry, contributing to a circular economy where resources are reused rather than disposed of. nickelinstitute.org Nickel and its alloys can be recycled without a loss of quality, making it a valuable practice for both environmental and economic reasons. nickelinstitute.org
Various industrial byproducts serve as secondary sources for nickel recovery:
Metallurgical Slags: These are byproducts from smelting and refining operations in the production of stainless steel and other alloys. atomfair.com Hydrometallurgical techniques, such as leaching with sulfuric acid, are effective for extracting nickel from these slags. atomfair.com
Plating Wastes: The electroplating industry generates waste streams like spent plating baths and sludge that contain high concentrations of nickel. atomfair.com Ion exchange, membrane filtration, and electrowinning are common methods used to recover high-purity nickel from these wastes. atomfair.com
Spent Catalysts: Catalysts used in petroleum refining and chemical synthesis accumulate nickel during their operational life. atomfair.com While pyrometallurgical methods can be used, hydrometallurgical routes are often preferred due to lower energy consumption and better selectivity. atomfair.com
Other Wastes: Nickel can also be recovered from spent batteries and electronic waste. repec.orgresearchgate.net
| Industrial Byproduct | Source Industry | Common Recovery Method(s) |
| Metallurgical Slags | Stainless Steel, Non-ferrous Metals | Hydrometallurgy (e.g., Acid Leaching), Solvent Extraction atomfair.com |
| Plating Wastes | Electroplating | Ion Exchange, Membrane Filtration, Electrowinning atomfair.com |
| Spent Catalysts | Petroleum Refining, Chemical Synthesis | Hydrometallurgy (preferred), Pyrometallurgy atomfair.com |
| Spent Batteries | Electronics, Electric Vehicles | Hydrometallurgy repec.orgresearchgate.net |
| Electronic Waste | Consumer Electronics | Hydrometallurgy repec.orgresearchgate.net |
The recovery of nickel from these secondary sources is crucial for supplementing primary production and reducing the environmental burden of mining. nickelinstitute.orgatomfair.com Life cycle assessments consistently demonstrate that recycled nickel has a smaller environmental footprint compared to its mined counterpart. atomfair.com
Future Research Directions and Emerging Trends for Azanium;nickel;sulfate;hexahydrate
Exploration of Novel Synthesis Routes and Nanostructured Forms of Azanium;nickel;sulfate (B86663);hexahydrate
The development of advanced materials is intrinsically linked to the methods used to create them. For Azanium;nickel;sulfate;hexahydrate, research is moving beyond conventional synthesis, which typically involves mixing stoichiometric amounts of nickel sulfate and ammonium (B1175870) sulfate in an aqueous solution. youtube.com The future lies in sustainable and precision-controlled synthesis methodologies.
Novel Synthesis Routes: Emerging research focuses on more sustainable and economically viable synthesis pathways. A notable innovative approach involves "agromining," where hyperaccumulator plants that absorb high concentrations of nickel from the soil are harvested. A patented method demonstrates the synthesis of high-purity (99.1%) this compound from the biomass of the Alyssum murale plant. dntb.gov.ua Another key area is the utilization of industrial waste streams. A method has been developed to produce the compound from spent chemical nickel plating solutions, which not only provides a valuable product but also helps in treating toxic industrial waste. google.com Other laboratory-scale innovations include crystal growth via a simple gel technique, which allows for slow, controlled crystallization.
Nanostructured Forms: A significant frontier in materials science is the development of nanostructured materials, which often exhibit unique properties compared to their bulk counterparts. While research into nanostructured this compound is still in its nascent stages, the synthesis of nickel nanoparticles from nickel sulfate precursors using methods like liquid-phase reduction and hydrothermal synthesis is well-established. nih.govnih.gov These approaches suggest a clear future direction for producing nanostructured forms of the double salt. Future research will likely explore adapting these techniques to control the size and morphology of this compound nanoparticles, nanowires, or thin films, potentially unlocking novel catalytic, electronic, or optical properties. mdpi.com High-purity submicron and nanopowder forms are considered a key area for future availability and research. americanelements.com
| Synthesis Approach | Precursors/Source | Key Feature |
| Agromining | Biomass of hyperaccumulator plants (Alyssum murale) | Sustainable production from a biological source. dntb.gov.ua |
| Waste Valorization | Spent chemical nickel plating solutions | Recycles industrial waste, reducing environmental impact. google.com |
| Gel Growth | Aqueous solutions of component salts in a gel matrix | Allows for slow, controlled growth of high-quality single crystals. |
| Hydrothermal Synthesis | Nickel salts and reducing agents | A potential future route for synthesizing nanostructured forms. nih.gov |
Advanced In-Situ Characterization during Crystal Growth and Reaction Pathways
Understanding the fundamental mechanisms of crystal nucleation and growth is paramount for controlling the properties of the final material. While traditional post-synthesis characterization techniques like X-ray diffraction (XRD) and thermal analysis are well-established for this compound, the emerging trend is the use of advanced in-situ characterization methods. These techniques allow researchers to observe the crystallization process in real-time.
Future research will increasingly employ these methods to study the crystallization of this compound. For instance, in-situ monitoring with light microscopy has been used to observe the development of nickel sulfate crystals over time, providing insights into nucleation and the effect of temperature. mdpi.com The next step involves applying more sophisticated techniques, such as in-situ XRD, Raman spectroscopy, or Fourier-transform infrared (FTIR) spectroscopy, directly to the crystallizing solution. This would provide real-time, molecular-level information on phase transformations, the incorporation of dopants into the crystal lattice, and the influence of impurities on growth mechanisms. mdpi.com Such data is invaluable for refining synthesis protocols to produce crystals with desired purity, size, and defect density for advanced applications.
Integration into Multifunctional Advanced Material Architectures
A major trend in materials research is the creation of multifunctional materials where a single compound or composite exhibits multiple useful properties. This compound, as part of the broader Tutton's salt family, is an excellent platform for this approach. scielo.brwikipedia.org By creating mixed-crystal systems, researchers can tune the material's properties for specific applications.
A prominent example is in the field of optical materials. By growing mixed crystals with the empirical formula (NH₄)₂NiₓCu₁₋ₓ(SO₄)₂·6H₂O, scientists have developed a material that acts as a highly effective ultraviolet (UV) light filter. This mixed crystal exhibits high transmittance in the UV region, making it a promising material for UV sensors and solar-blind technology. researchgate.net This concept has been extended to other mixed systems, such as those containing cobalt, to further refine their optical performance. researchgate.net
Another significant emerging application is in thermochemical energy storage. Tutton's salts are being investigated for their ability to store and release heat through reversible dehydration reactions. mdpi.com By creating novel mixed Tutton's salts, such as K₂Mn₀.₀₃Ni₀.₉₇(SO₄)₂(H₂O)₆, researchers are aiming to optimize properties like dehydration temperature and energy storage density for use in residential heat storage systems. nih.govmdpi.com The integration of nickel into these mixed-salt architectures is a key strategy for tuning these thermochemical properties. mdpi.com
| Mixed Crystal System | Potential Application | Key Tunable Property |
| (NH₄)₂NiₓCu₁₋ₓ(SO₄)₂·6H₂O | UV Light Filters, UV Sensors | Optical Transmittance researchgate.net |
| (NH₄)₂NiₓCo₁₋ₓ(SO₄)₂·6H₂O | UV Light Filters | Optical Performance, Thermal Stability researchgate.net |
| K₂V₀.₄₇Ni₀.₅₃(SO₄)₂(H₂O)₆ | Thermochemical Heat Storage | Dehydration Temperature, Energy Storage Density mdpi.com |
| K₂Mn₀.₀₃Ni₀.₉₇(SO₄)₂(H₂O)₆ | Thermochemical Heat Storage | Thermal Properties nih.gov |
High-Throughput Screening and Combinatorial Chemistry for Derivatives
The discovery of new materials with optimized properties can be a slow process using traditional one-at-a-time synthesis and testing. An emerging trend to accelerate this process is the use of combinatorial chemistry and high-throughput screening (HTS). While the direct application of these techniques to this compound is still a future direction, the principles are well-established in other areas of materials and drug discovery. umd.edunih.gov
Future research could involve the use of robotic systems to perform parallel synthesis of a large library of Tutton's salt derivatives. For example, a library could be created where the nickel in this compound is partially or fully substituted by a range of other divalent metals (e.g., Co, Mn, Cu, Zn, Mg), and the ammonium cation is substituted by other monovalent cations (e.g., K, Rb). wikipedia.org These libraries of new compounds, arranged in micro-arrays, could then be rapidly screened for specific properties. HTS methods could be developed to quickly measure optical transmittance, dehydration temperatures, or catalytic activity. This approach would dramatically increase the pace of discovery, allowing researchers to rapidly identify promising new compositions for applications in optics, energy storage, or catalysis.
Computational Design of Novel this compound-Based Systems for Specific Applications
Complementing experimental approaches, computational materials science is becoming an indispensable tool for understanding and predicting material properties. For this compound and the wider Tutton's salt family, computational methods are already providing deep insights and are poised to play a predictive role in designing new materials.
Density Functional Theory (DFT) is being actively used to calculate the stability and electronic properties of these crystals. nih.gov Such studies help to understand the band structure and the nature of the molecular orbitals, which are crucial for optical and electronic applications. nih.gov Furthermore, computational techniques like Hirshfeld surface analysis are employed to investigate the complex network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. dntb.gov.uanih.gov Understanding these forces is key to predicting thermal stability and other physical properties. nih.gov
The future trend is to move beyond analysis to de novo computational design. By combining DFT with other modeling techniques, researchers will be able to predict the structures and properties of novel Tutton's salt compositions before they are ever synthesized in a lab. This computational-first approach will allow for the efficient screening of vast numbers of potential derivatives, identifying candidates with optimized properties—such as a specific bandgap for an optical filter or an ideal dehydration enthalpy for heat storage—thereby guiding experimental efforts and accelerating the development of next-generation materials based on the this compound structure. nih.gov
| Computational Technique | Application/Insight Provided |
| Density Functional Theory (DFT) | Calculation of electronic band structure, stability, and vibrational modes (Raman, FTIR). nih.gov |
| Hirshfeld Surface Analysis | Quantification of intermolecular interactions (e.g., hydrogen bonds) that stabilize the crystal lattice. dntb.gov.uanih.gov |
| Thermodynamic Modelling | Prediction of solubility and the effects of temperature and concentration on crystallization. researchgate.net |
Q & A
Q. What are the established laboratory synthesis routes for nickel(II) sulfate hexahydrate, and how do reaction conditions influence product quality?
- Methodological Answer: Nickel(II) sulfate hexahydrate is commonly synthesized by dissolving nickel oxide (NiO) or metallic nickel in concentrated sulfuric acid (20–30% w/w) under controlled heating (80–100°C). The hexahydrate form crystallizes at 31.5–53.3°C, with cooling rates ≤1°C/min to avoid co-precipitation of impurities like iron or cobalt . For high-purity yields (>99%), use nickel feedstocks with <0.1% competing metals and recrystallize in deionized water at pH 3–4 .
Q. Which analytical techniques are most effective for characterizing nickel sulfate hexahydrate's structural and compositional properties?
- Methodological Answer:
- XRD : Confirms hexagonal crystal structure (space group P6₃/mmc) and phase purity by matching Bragg peaks to reference patterns (e.g., ICDD 00-015-0777) .
- ICP-OES : Detects trace metal impurities (e.g., Co, Cu) at <10 ppm thresholds for battery-grade material .
- TG-DTA : Identifies thermal decomposition steps (water loss at 103°C, sulfate decomposition >800°C) to validate hydration state .
- UV-Vis Spectroscopy : Quantifies d-d transitions (λmax ≈ 395 nm and 660 nm) to assess coordination geometry .
Q. What safety protocols are essential when handling nickel sulfate hexahydrate in wet chemistry experiments?
- Methodological Answer:
- Use NIOSH-approved P100 respirators during powder handling (PAC-1 = 1.3 mg/m³) and nitrile gloves for solution work .
- Implement double-containment for aqueous solutions (>10% w/v) and EDTA-based decontamination washes for glassware to mitigate environmental contamination .
- Conduct experiments in fume hoods with face velocity >0.5 m/s to limit airborne exposure .
Advanced Research Questions
Q. What methodologies are effective in achieving >99.99% purity in nickel sulfate hexahydrate for battery-grade applications?
- Methodological Answer:
- Solvent Extraction : Use 2-ethylhexyl phosphonic acid (P507) at pH 2.5–3.0 to selectively remove Co²⁺ and Fe³⁺ from nickel-rich leachates .
- Fractional Crystallization : Perform iterative recrystallization in ethanol-water (1:4 v/v) with seed crystals (0.1% w/w) to minimize inclusion of Mg²⁺ and Ca²⁺ .
- Membrane Filtration : Apply nanofiltration (MWCO 200 Da) to retain colloidal impurities while allowing Ni²⁺ permeation .
Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., solubility curves) of nickel sulfate hexahydrate?
- Methodological Answer:
- Standardize measurements using conductivity meters calibrated with KCl standards and maintain ionic strength (I = 0.1 M Na2SO4) to stabilize activity coefficients .
- Conduct gravimetric analysis (±0.0001 g precision) under controlled humidity (<30% RH) to mitigate hydration state variations in mixed solvent systems (e.g., methanol-water) .
- Validate data against the UNIQUAC model to account for non-ideal solution behavior in ternary systems .
Q. What advanced crystallization techniques optimize particle size distribution for catalytic applications?
- Methodological Answer:
- Antisolvent Crystallization : Introduce ethanol (ethanol:water = 1:4 v/v) at 50°C to increase supersaturation, yielding 50–100 μm crystals with PDI <0.2 .
- Seeding Strategy : Add pre-sieved seed crystals (0.1–1% w/w) with defined morphology (e.g., rhombic) to direct crystal growth .
- Pulsed Cooling : Apply alternating cooling (0.5°C/min) and isothermal holds (30 min at 40°C) to reduce agglomeration .
Q. How can spectroscopic methods address coordination environment ambiguities in nickel sulfate hexahydrate solutions?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
